

A Technical Guide to H-Asp(OtBu)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Asp(OtBu)-OMe.HCl**

Cat. No.: **B555412**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and utilization of **H-Asp(OtBu)-OMe.HCl** (L-Aspartic acid α -methyl ester β -tert-butyl ester hydrochloride), a critical building block in modern peptide synthesis. This document outlines key suppliers, purchasing details, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), with a focus on mitigating common side reactions.

Supplier and Purchasing Information

The selection of a reliable supplier for amino acid derivatives is paramount to ensure the quality and reproducibility of peptide synthesis. **H-Asp(OtBu)-OMe.HCl** is available from a range of chemical suppliers, with purity levels typically exceeding 97%. The table below summarizes purchasing information from several prominent vendors. Prices are subject to change and may vary based on institutional agreements and bulk orders.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD, Approx.)
MedChemExpress	HY-W018489	≥98.0%	5 g, 10 g	\$26 (5g)
APExBIO	B8224	≥98.0%	25 g	\$110 (25g)
RayBiotech	331-22404-1	>98%	25 g	\$146 (25g)
Aapptec	AHD114	Not Specified	1 g, 5 g	Inquire
Genprice	804-HY-W018489-01	Not Specified	5 g	Inquire
Fluorochem	F076547	>95%	1 g, 5 g, 10 g, 25 g	\$7 (1g), \$19 (5g), \$35 (10g), \$67 (25g)
GlpBio	GA10259	Not Specified	10 g, 25 g	\$25 (10g)

Experimental Protocols

H-Asp(OtBu)-OMe.HCl is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its incorporation into a growing peptide chain using an automated peptide synthesizer.

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a standard coupling cycle on an automated peptide synthesizer.

Materials:

- **H-Asp(OtBu)-OMe.HCl**
- Fmoc-Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- Piperidine, 20% (v/v) in DMF
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), peptide synthesis grade

Procedure:

- Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF. This is typically a two-stage process programmed into the synthesizer (e.g., a short initial treatment followed by a longer one).
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
- Amino Acid Activation: In a separate vial, the Fmoc-protected amino acid (in this case, a standard Fmoc-Asp(OtBu)-OH would be used for chain elongation, **H-Asp(OtBu)-OMe.HCl** is more relevant for solution-phase or fragment condensation) is pre-activated. For a 0.1 mmol synthesis scale, 4-5 equivalents of the amino acid are dissolved in DMF with 4-5 equivalents of HBTU/HATU and 8-10 equivalents of DIPEA. The solution is allowed to react for 1-2 minutes.
- Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected resin. The coupling reaction is typically allowed to proceed for 30-60 minutes. Microwave-assisted synthesizers can significantly shorten this time.
- Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

- Cycle Repetition: These steps (deprotection, washing, activation, coupling, washing) are repeated for each amino acid in the peptide sequence.

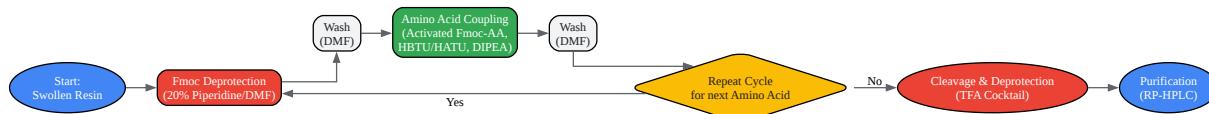
Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

- Peptide-resin
- Trifluoroacetic acid (TFA)
- Scavengers: Triisopropylsilane (TIS) and water. A common cleavage cocktail is "Reagent K" for peptides with sensitive residues.
- Cold diethyl ether

Procedure:


- Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a stream of nitrogen.
- Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared in a fume hood. A standard cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or methionine, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended to prevent side reactions.
- Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and the mixture is gently agitated at room temperature for 2-4 hours.
- Peptide Precipitation: The resin is filtered, and the filtrate containing the cleaved peptide is collected. The peptide is precipitated by adding the TFA solution to a large volume of cold diethyl ether.
- Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried. The crude peptide is then purified by reverse-phase high-

performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Diagram 1: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the cyclical nature of automated solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Technical Guide to H-Asp(OtBu)-OMe.HCl in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-supplier-and-purchasing-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com